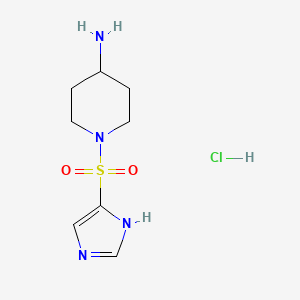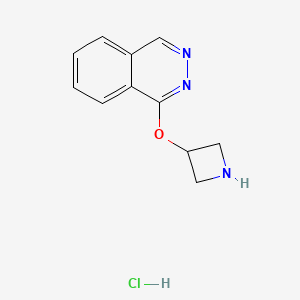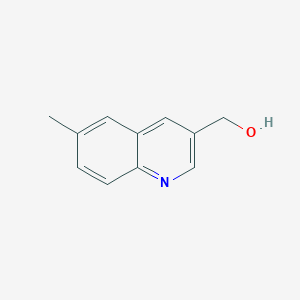
(6-甲基喹啉-3-基)甲醇
描述
(6-Methylquinolin-3-yl)methanol is a quinoline derivative with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
科学研究应用
(6-Methylquinolin-3-yl)methanol has several scientific research applications, including its use in the development of pharmaceuticals, agrochemicals, and materials science. Its derivatives are known for their biological activities, such as antimicrobial, antimalarial, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylquinolin-3-yl)methanol typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. This method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions include heating the mixture to around 180°C for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of (6-Methylquinolin-3-yl)methanol may involve more advanced techniques such as transition-metal catalysis. These methods can offer higher yields and better control over the reaction conditions. Catalysts like palladium or copper are often used to facilitate the formation of the quinoline core.
化学反应分析
Types of Reactions: (6-Methylquinolin-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the quinoline derivative.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Major Products Formed:
Oxidation: The oxidation of (6-Methylquinolin-3-yl)methanol can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can produce dihydroquinoline derivatives.
作用机制
The mechanism by which (6-Methylquinolin-3-yl)methanol exerts its effects depends on its specific derivatives and applications. For example, quinoline derivatives can act as enzyme inhibitors, disrupting essential biological processes in pathogens or cancer cells. The molecular targets and pathways involved can vary widely based on the specific biological activity being studied.
相似化合物的比较
(6-Methylquinolin-3-yl)methanol is part of a broader class of quinoline derivatives, which include compounds like quinine, quinidine, and chloroquine. These compounds share similar structural features but differ in their substituents and biological activities
属性
IUPAC Name |
(6-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-11-10(4-8)5-9(7-13)6-12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJHDIJKKAWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (2-chloro-6-methylquinolin-3-yl)methanol as revealed by the study?
A1: The study utilized single-crystal X-ray diffraction to determine that (2-chloro-6-methylquinolin-3-yl)methanol is a nearly planar molecule []. The root mean square deviation from planarity for non-hydrogen atoms was found to be 0.026 Å []. This near-planarity is attributed to the conjugated system present within the quinoline ring system []. Furthermore, the crystal structure revealed that molecules of (2-chloro-6-methylquinolin-3-yl)methanol interact through O—H⋯O hydrogen bonds forming C(2) chains []. These chains are further stabilized by weak C—H⋯π interactions and π–π stacking interactions between the aromatic rings, with a centroid–centroid distance of 3.713(3) Å [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


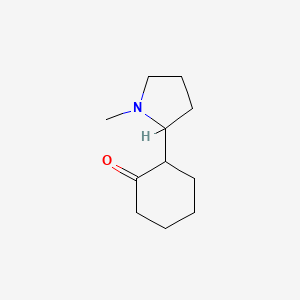
![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)
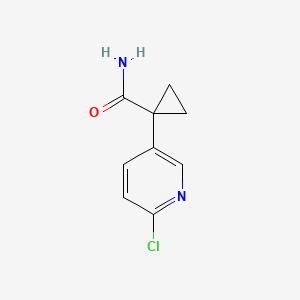
![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)
![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)
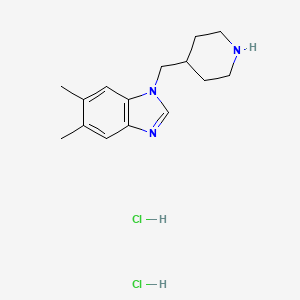

![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)
![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)
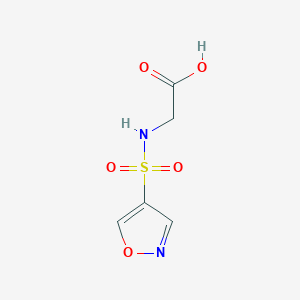
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)
